molecular formula C8H11ClN2O B3077046 5-chloro-1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde CAS No. 1043918-77-9

5-chloro-1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B3077046
CAS No.: 1043918-77-9
M. Wt: 186.64 g/mol
InChI Key: UKQGPFHWTAMXCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde is a chemical compound with the molecular formula C7H11ClN2 . It is closely related to 5-chloro-1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H11ClN2O2/c1-4(2)6-5(8(12)13)7(9)11(3)10-6/h4H,1-3H3, (H,12,13) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.


Physical and Chemical Properties Analysis

The molecular weight of this compound is 158.63 . It is closely related to 5-chloro-1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid, which has a molecular weight of 202.64 .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Crystal Structure : This compound has been synthesized and its crystal structure analyzed. The analysis revealed insights into the molecular arrangement and intermolecular interactions, providing a deeper understanding of its physical and chemical properties (Xu & Shi, 2011).

  • Molecular Configuration Studies : The compound undergoes various reactions to form different products, exhibiting diverse molecular configurations. These studies highlight its potential as a versatile intermediate in organic synthesis (Trilleras et al., 2014).

Application in Chemical Synthesis

  • Chemical Reactions and Derivatives Formation : Research has focused on how this compound reacts with other chemicals to form new compounds. These reactions are critical in the development of pharmaceuticals and other chemical products (Orrego Hernandez et al., 2015).

  • Catalytic Synthesis : The compound has been used in catalytic synthesis, demonstrating its potential in facilitating chemical reactions. This is particularly relevant in the development of new materials and pharmaceuticals (Prabakaran et al., 2021).

  • Sonogashira-Type Reactions : Its utility in Sonogashira-type cross-coupling reactions has been explored, opening avenues for its application in complex organic syntheses (Vilkauskaitė et al., 2011).

Biological and Medicinal Research

  • Antimicrobial Properties : Some studies have investigated the antimicrobial properties of derivatives of this compound, indicating potential applications in developing new antimicrobial agents (Bhat et al., 2016).

  • Synthesis of Heterocycles for Therapy : Research includes synthesizing ferrocenyl-containing heterocyclic derivatives for potential application in therapies like sonodynamic therapy (Osipova et al., 2016).

Further Applications

  • Advanced Material Development : The compound's role in the synthesis of advanced materials, particularly in organic chemistry and material science, has been a focus of research, indicating its broader applicability in various industrial processes (Kumar et al., 2019).

  • Novel Compound Synthesis : It has been used as a precursor for synthesizing a range of novel compounds, showing its versatility and importance in organic chemistry (Cuartas et al., 2017).

Properties

IUPAC Name

5-chloro-1-methyl-3-propan-2-ylpyrazole-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2O/c1-5(2)7-6(4-12)8(9)11(3)10-7/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKQGPFHWTAMXCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN(C(=C1C=O)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
5-chloro-1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde
Reactant of Route 2
Reactant of Route 2
5-chloro-1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde
Reactant of Route 3
Reactant of Route 3
5-chloro-1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde
Reactant of Route 4
5-chloro-1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde
Reactant of Route 5
5-chloro-1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde
Reactant of Route 6
5-chloro-1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.